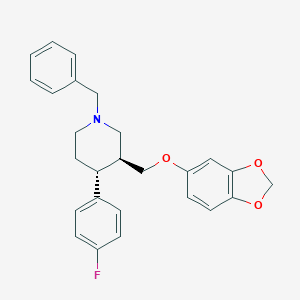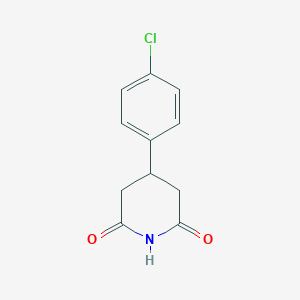
4-(4-Chlorophenyl)piperidine-2,6-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine-2,6-dione derivatives involves both traditional methods, such as transformations of carbonyl compounds, and novel approaches, like anionic enolate rearrangements. These methodologies enable the preparation of a diverse array of compounds in both racemic and enantiopure forms. Piperidine-2,6-diones serve as a modern platform for constructing functionalized piperidine systems with significant synthetic and medicinal potential, evidenced by their role in creating pharmaceutically relevant compounds and synthesizing natural products (R. M. Tikhov & N. Kuznetsov, 2020).
Molecular Structure Analysis
Molecular structure studies of related piperidine-2,6-diones reveal various hydrogen-bonding networks and conformational aspects. For instance, crystal engineering studies have shown that polymorphic forms of these compounds exhibit different hydrogen-bonding patterns, providing insights into their solid-state behavior and solution aggregation. Such structural analyses are crucial for understanding the reactivity and properties of these molecules (Robin A Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Piperidine-2,6-diones undergo various chemical transformations, including asymmetric hydrogenation and aromatase inhibition, highlighting their chemical versatility. These reactions are pivotal for the development of compounds with potential pharmaceutical applications. For instance, the asymmetric hydrogenation of certain derivatives can lead to products with high enantiomeric excess, demonstrating the synthetic utility of these scaffolds (A. A. Bisset et al., 2012).
Wissenschaftliche Forschungsanwendungen
Analgesic and Hypotensive Activity
- Scientific Field: Pharmacology .
- Application Summary: A new series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested as potential analgesic compounds as well as evaluated for their effect on hypotensive activity .
- Methods of Application: The derivatives were synthesized by reacting 1 mol of 4-(4 -chlorophenyl)-4-hydroxypiperidine with the corresponding substituted phenacyl halide in ethanol under reflux .
- Results: All the derivatives exhibited significant analgesic activity in male Wistar rats at a dose of 50mg/kg of body weight after intramuscular injection, when tested by thermal stimuli (tail flick test). Compounds 2, 3 and 5 produced reduction in blood pressure in normotensive rat .
Anti-tubercular Activity
- Scientific Field: Microbiology .
- Application Summary: A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The details of the synthesis process are not provided in the search results .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Antimicrobial Activity
- Scientific Field: Microbiology .
- Application Summary: The compounds were screened for their antibacterial activity against Escherichia coli (E.coli), Pseudomonas aeruginosa (P.aeruginosa), Staphylococcus aureus (S.aureus), Bacillus megaterium as well as antifungal activity against Aspergillus niger and Aspergillus flavus .
- Methods of Application: The details of the synthesis process and the methods of application are not provided in the search results .
- Results: The results of the antimicrobial activity tests are not provided in the search results .
Treatment of Sickle Cell Disease and β-Thalassemia
- Scientific Field: Hematology .
- Application Summary: A series of novel substituted piperidine-2,6-dione derivatives have been described for their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels. These are useful for the treatment of sickle cell disease and β-thalassemia .
- Methods of Application: The details of the synthesis process and the methods of application are not provided in the search results .
- Results: The results of the treatment tests are not provided in the search results .
Treatment of Neurological Disorders
- Scientific Field: Neurology .
- Application Summary: A series of novel substituted piperidine-2,6-dione derivatives have been described for their use in treating neurological disorders. These compounds have shown potential in reducing symptoms associated with disorders such as Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
- Methods of Application: The details of the synthesis process and the methods of application are not provided in the search results .
- Results: The results of the treatment tests are not provided in the search results .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWYRYCGOBBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057843 | |
| Record name | 4-(4-Chlorophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)piperidine-2,6-dione | |
CAS RN |
84803-46-3 | |
| Record name | 4-(4-Chlorophenyl)-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-2,6-piperidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)piperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-CHLOROPHENYL)-2,6-PIPERIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WLF8F9WF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





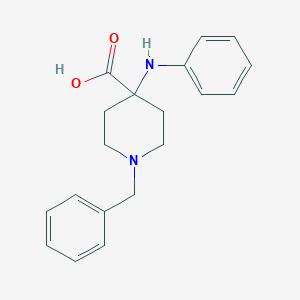
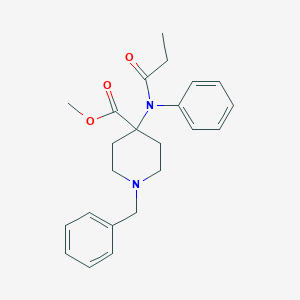
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)

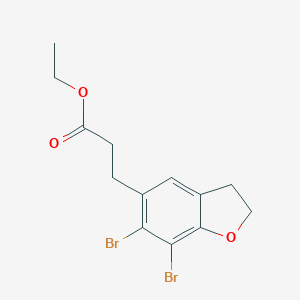

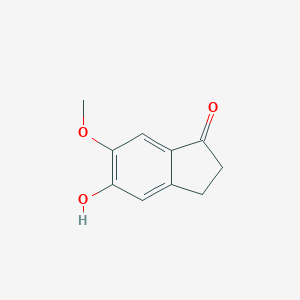
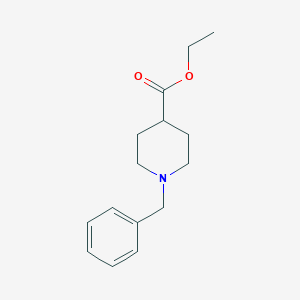
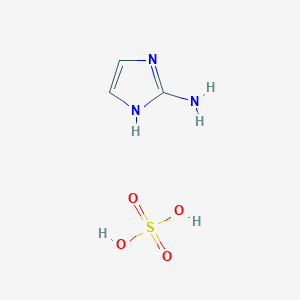
![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)
